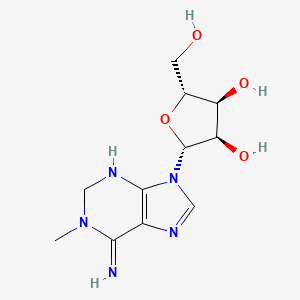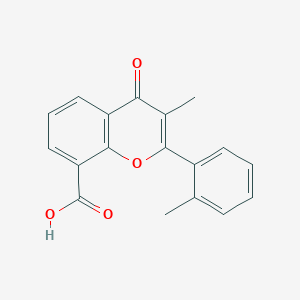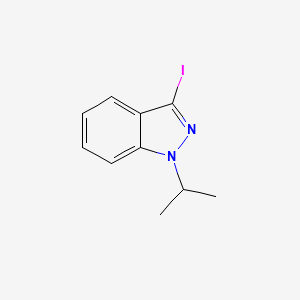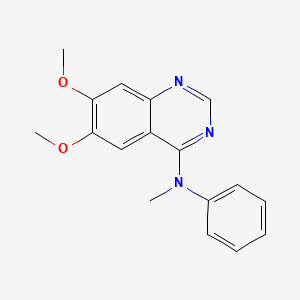
2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound, in particular, has attracted attention due to its potential therapeutic properties and its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one typically involves multiple steps. One common method starts with the condensation of 4-hydroxybenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired benzopyranone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets. It can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxybenzoic acid
- 2-Hydroxyphenylacetic acid
- Raspberry ketone
Uniqueness
Compared to similar compounds, 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one stands out due to its unique benzopyranone structure, which imparts distinct biological activities. Its combination of hydroxyl, methoxy, and methyl groups contributes to its specific chemical reactivity and therapeutic potential .
Propiedades
Número CAS |
111391-88-9 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-3-methoxy-7-methylchromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-3-8-13-14(9-10)21-16(17(20-2)15(13)19)11-4-6-12(18)7-5-11/h3-9,18H,1-2H3 |
Clave InChI |
SZXZDCMOSSADOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11839156.png)
![N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8-chloro-9-(phenylthio)-](/img/structure/B11839163.png)






